molecular formula C7H4ClNO3S B12287596 Benzo[d]oxazole-4-sulfonyl chloride CAS No. 1068144-14-8

Benzo[d]oxazole-4-sulfonyl chloride

Cat. No.: B12287596
CAS No.: 1068144-14-8
M. Wt: 217.63 g/mol
InChI Key: UFMUDLWRUMZPSI-UHFFFAOYSA-N
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Description

4-Benzoxazolesulfonylchloride is a chemical compound with the molecular formula C7H4ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazolesulfonylchloride typically involves the reaction of benzoxazole with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:

Benzoxazole+Chlorosulfonic Acid4-Benzoxazolesulfonylchloride\text{Benzoxazole} + \text{Chlorosulfonic Acid} \rightarrow \text{4-Benzoxazolesulfonylchloride} Benzoxazole+Chlorosulfonic Acid→4-Benzoxazolesulfonylchloride

The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of 4-Benzoxazolesulfonylchloride involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoxazolesulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid or a sulfonamide under appropriate conditions.

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., ethylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like tin(II) chloride (SnCl2) are used to convert the sulfonyl chloride group to a sulfonic acid or sulfonamide.

    Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from reduction or oxidation reactions.

Scientific Research Applications

4-Benzoxazolesulfonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: Derivatives of 4-Benzoxazolesulfonylchloride are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzoxazolesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the sulfonyl chloride group.

    Benzoxazole-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at a different position on the benzoxazole ring.

    Benzothiazolesulfonylchloride: A related compound where the oxygen atom in the benzoxazole ring is replaced by sulfur.

Uniqueness: 4-Benzoxazolesulfonylchloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzoxazole ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications.

Properties

CAS No.

1068144-14-8

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H

InChI Key

UFMUDLWRUMZPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CO2

Origin of Product

United States

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